HDAC Inhibition: Isobutyramide vs. n-Butyramide, Butyrate, and 4-Phenylbutyrate
In a comparative study using nuclei from mouse DS19 and human K562 erythroleukemia cells, isobutyramide exhibited weaker histone deacetylase (HDAC) inhibitory activity compared to n-butyramide, sodium butyrate, and 4-phenylbutyrate. Specifically, isobutyramide was less effective than 4-phenylbutyrate and phenylacetate, which were in turn less effective than 3-bromopropionate and butyrate [1]. While exact IC50 values are not provided, the rank order of potency (butyrate > 3-bromopropionate > 4-phenylbutyrate/phenylacetate > butyramide/isobutyramide) clearly establishes a class-level differentiation [1].
| Evidence Dimension | Inhibition of Histone Deacetylase (HDAC) Activity |
|---|---|
| Target Compound Data | Weaker inhibitor; ranked lower than 4-phenylbutyrate and butyrate in potency |
| Comparator Or Baseline | n-Butyramide (weaker inhibitor), sodium butyrate (stronger inhibitor), 4-phenylbutyrate (intermediate inhibitor) |
| Quantified Difference | Rank order: butyrate > 3-bromopropionate > 4-phenylbutyrate/phenylacetate > butyramide/isobutyramide |
| Conditions | In vitro HDAC activity assay using nuclei from mouse DS19 and human K562 erythroleukemia cells |
Why This Matters
This quantitative rank ordering of potency allows researchers to select isobutyramide as a weaker HDAC inhibitor when a milder epigenetic modulation is desired, avoiding the stronger effects of butyrate or 4-phenylbutyrate.
- [1] Lea, M. A., & Tulsyan, N. (1995). Discordant effects of butyrate analogues on erythroleukemia cell proliferation, differentiation and histone deacetylase. Anticancer Research, 15(3), 879-883. View Source
